molecular formula C7H7Cl3S B14506514 1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne CAS No. 62897-12-5

1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne

Cat. No.: B14506514
CAS No.: 62897-12-5
M. Wt: 229.6 g/mol
InChI Key: KVQDNXVNOZHKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne is an organic compound with the molecular formula C7H9Cl3S. This compound is characterized by the presence of three chlorine atoms, a propylsulfanyl group, and an alkyne functional group. It is a versatile compound with significant applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable alkyne precursor.

    Chlorination: The alkyne undergoes chlorination to introduce chlorine atoms at specific positions.

    Thioether Formation:

    Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The alkyne group can participate in addition reactions with halogens or hydrogen halides, forming dihalo or trihalo derivatives.

Scientific Research Applications

1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and thioether functional groups. These groups can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne can be compared with other similar compounds, such as:

    1,1,2-Trichloroethane: A chlorinated hydrocarbon with similar chlorine content but different functional groups.

    1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorinated compound with fluorine atoms, used as a solvent.

    1,1,1-Trichloroethane: A widely used industrial solvent with different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.

Properties

CAS No.

62897-12-5

Molecular Formula

C7H7Cl3S

Molecular Weight

229.6 g/mol

IUPAC Name

1,1,2-trichloro-4-propylsulfanylbut-1-en-3-yne

InChI

InChI=1S/C7H7Cl3S/c1-2-4-11-5-3-6(8)7(9)10/h2,4H2,1H3

InChI Key

KVQDNXVNOZHKQU-UHFFFAOYSA-N

Canonical SMILES

CCCSC#CC(=C(Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.